molecular formula C26H27N3O3 B2871677 2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 385373-94-4

2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No. B2871677
CAS RN: 385373-94-4
M. Wt: 429.52
InChI Key: MLIRJLRMRDTIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be determined by various methods such as quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The compound has a complex structure with multiple functional groups, including a benzodiazole ring and a methoxyphenoxy group.

Scientific Research Applications

Cancer Research

Oprea1_250473: shows potential in cancer research due to its structural similarity to compounds that interact with cellular pathways often dysregulated in cancer cells. Its phenylboronic ester derivatives have been used in the synthesis of anti-cancer drugs .

Insulin Regulation

The compound’s boronic acid derivatives have been utilized in the glycosylation of insulin, which is crucial for developing insulin therapies that can regulate blood sugar levels more effectively .

Blood Transfusion Medicine

Derivatives of Oprea1_250473 have been grafted onto polymers to prevent cell aggregation caused by antibodies during blood transfusions, which is a significant step forward in transfusion medicine .

Organic Synthesis

In organic chemistry, Oprea1_250473 serves as an intermediate for various synthetic routes, aiding in the creation of complex molecules for pharmaceuticals and other chemical products .

Catalysis

The compound has applications in catalysis, where its derivatives are used to accelerate chemical reactions, thereby increasing efficiency in industrial processes .

Crystal Engineering

Oprea1_250473: plays a role in crystal engineering, where it helps in the growth of single crystals. These crystals are essential for material science research and the development of new materials .

Computational Chemistry

The molecular structure of Oprea1_250473 has been analyzed using computational chemistry techniques, providing insights into its physical and chemical properties that are valuable for various scientific applications .

Drug Delivery Systems

Due to its ability to bind to biological molecules, Oprea1_250473 is being studied for use in drug delivery systems to target specific cells or tissues within the body .

properties

IUPAC Name

2-[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-19(2)29(20-9-5-4-6-10-20)26(30)17-28-24-12-8-7-11-23(24)27-25(28)18-32-22-15-13-21(31-3)14-16-22/h4-16,19H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIRJLRMRDTIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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